molecular formula C14H12ClN3 B1497465 (3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine CAS No. 885276-35-7

(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine

Cat. No.: B1497465
CAS No.: 885276-35-7
M. Wt: 257.72 g/mol
InChI Key: DMIGUBQNJJCXJA-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine: is a chemical compound belonging to the class of imidazo[1,5-A]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine typically involves multiple steps, starting with the formation of the imidazo[1,5-A]pyridine core. One common approach is the condensation reaction between an appropriate amine and a halogenated pyridine derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a high-boiling solvent like N,N-dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The process may also incorporate purification steps such as recrystallization or column chromatography to achieve high purity levels.

Chemical Reactions Analysis

(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-A]pyridine derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at the imidazo[1,5-A]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Imidazo[1,5-A]pyridine derivatives with various functional groups.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted imidazo[1,5-A]pyridine derivatives.

Scientific Research Applications

(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine: has several scientific research applications:

  • Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against breast cancer cells. Its derivatives are being studied for their pharmacological activities.

  • Biology: The compound and its derivatives are used in biological studies to understand their interactions with various biomolecules and cellular pathways.

  • Material Science: The compound's unique properties make it suitable for the development of new materials with specific electronic and optical characteristics.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine: is compared with other similar compounds, such as imidazo[1,2-A]pyridines and imidazo[1,5-A]pyrimidines[_{{{CITATION{{{_3{Synthetic approaches and functionalizations of imidazo1,2-a ... These compounds share structural similarities but may differ in their functional groups and biological activities

Comparison with Similar Compounds

  • Imidazo[1,2-A]pyridines

  • Imidazo[1,5-A]pyrimidines

  • Imidazo[1,2-A]pyrimidines

This comprehensive overview provides a detailed understanding of (3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-6-4-10(5-7-11)14-17-12(9-16)13-3-1-2-8-18(13)14/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIGUBQNJJCXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651612
Record name 1-[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-35-7
Record name 1-[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine
Reactant of Route 2
(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine
Reactant of Route 3
(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine
Reactant of Route 4
(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine
Reactant of Route 5
(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine
Reactant of Route 6
Reactant of Route 6
(3-(4-Chlorophenyl)imidazo[1,5-A]pyridin-1-YL)methanamine

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